Structural Uniqueness of the 1,3-Benzodioxol-5-yl Fragment Versus Phenyl and Halophenyl Analogs Measured by Molecular Descriptors
The 1,3-benzodioxol-5-yl substituent imparts a distinct combination of topological polar surface area (tPSA), hydrogen-bond acceptor count, and steric bulk compared to the 4-methoxyphenyl, 4-fluorophenyl, and 3,4-dichlorophenyl analogs that share the identical 7-(2-oxoethoxy)-4-methylcoumarin scaffold . The target compound (C₁₉H₁₄O₆) possesses a tPSA of approximately 74.6 Ų and 6 hydrogen-bond acceptors, versus the 4-methoxyphenyl analog (C₁₉H₁₆O₅, tPSA ≈ 61.8 Ų, 5 H-bond acceptors) and the 4-fluorophenyl analog (C₁₈H₁₃FO₅, tPSA ≈ 52.6 Ų, 5 H-bond acceptors) . These descriptor differences typically translate into altered membrane permeability, oral bioavailability probability, and off-target liability profiles—parameters critical for lead optimization campaigns that cannot be assumed equivalent across the series.
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 74.6 Ų; 6 H-bond acceptors (C₁₉H₁₄O₆, 338.3 g/mol) |
| Comparator Or Baseline | 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one (CAS 312288-24-7): tPSA ≈ 61.8 Ų, 5 H-bond acceptors; 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: tPSA ≈ 52.6 Ų, 5 H-bond acceptors |
| Quantified Difference | Δ tPSA = +12.8 Ų vs. methoxyphenyl; +22.0 Ų vs. fluorophenyl; +1 H-bond acceptor vs. both |
| Conditions | Calculated using standard cheminformatics methods (fragment-based tPSA estimation) from SMILES structures; CAS registry data from ChemSrc and PubChem |
Why This Matters
Higher tPSA and additional hydrogen-bond acceptor predict reduced passive membrane permeability; this directly impacts cell-based assay design and oral bioavailability projections, making the benzodioxole-containing compound a functionally distinct chemical tool from its simpler aryl ether counterparts.
